2-{[(3-Phenoxyphenyl)methyl]amino}acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-phenoxyphenyl)methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-15(18)11-17-10-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13/h1-9,17H,10-11H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGDHEQOZRWMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(3-Phenoxybenzylamino)acetamide
This technical monograph details the physicochemical properties, synthesis, and pharmacological context of 2-(3-Phenoxybenzylamino)acetamide , a functionalized amino acid (FAA) derivative belonging to the class of sodium channel blockers investigated for anticonvulsant and analgesic activity.
Physicochemical Specifications
This section provides the definitive chemical identity and calculated properties for 2-(3-Phenoxybenzylamino)acetamide. These values serve as the primary reference for analytical validation.
Certificate of Analysis (Calculated)
| Property | Specification |
| IUPAC Name | 2-[(3-Phenoxyphenyl)methylamino]acetamide |
| Common Name | N-(3-Phenoxybenzyl)glycinamide |
| CAS Registry Number | Not widely listed; treat as novel analog |
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Molecular Weight | 256.30 g/mol |
| Exact Mass | 256.12118 g/mol |
| Elemental Analysis | C: 70.29%, H: 6.29%, N: 10.93%, O: 12.48% |
| Physical State | Solid (Predicted: White to off-white crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| LogP (Predicted) | ~2.3 - 2.8 (Lipophilic, CNS penetrant) |
| pKa (Predicted) | ~7.8 (Secondary amine), ~15.0 (Amide) |
| H-Bond Donors | 2 (Amine NH, Amide NH) |
| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Amine N) |
Structural Analysis & Synthetic Protocol
The synthesis of 2-(3-Phenoxybenzylamino)acetamide follows a convergent pathway typical of Functionalized Amino Acid (FAA) anticonvulsants. The core strategy employs reductive amination , coupling the lipophilic 3-phenoxybenzaldehyde tail with the polar glycinamide headgroup.
Synthetic Pathway (Reductive Amination)
This protocol avoids the use of unstable acid chlorides and minimizes racemization (though the glycine core is achiral).
Reagents & Materials:
-
Precursor A: 3-Phenoxybenzaldehyde (1.0 eq)
-
Precursor B: Glycinamide Hydrochloride (1.1 eq)
-
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
-
Catalyst: Glacial Acetic Acid (catalytic amount)
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve Glycinamide HCl (1.1 eq) in Methanol.
-
Add 3-Phenoxybenzaldehyde (1.0 eq).
-
Add Triethylamine (1.1 eq) to liberate the free amine of glycinamide.
-
Critical Step: Add catalytic Acetic Acid to adjust pH to ~5-6 (facilitates imine formation).
-
Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (
).
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Slowly add NaBH₃CN (1.5 eq) portion-wise to prevent exotherm.
-
Allow the mixture to warm to RT and stir overnight (12–16 hours).
-
-
Workup & Purification:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: DCM:Methanol (95:5 to 90:10 gradient).
-
-
Crystallization: Recrystallize from Ethanol/Ether if necessary to obtain the HCl salt.
-
Synthetic Workflow Diagram
Caption: Convergent synthesis via reductive amination of 3-phenoxybenzaldehyde and glycinamide.
Analytical Protocols for Verification
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical systems.
A. Nuclear Magnetic Resonance (NMR)[1][3]
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.40–6.90 (m, 9H, Aromatic protons of phenoxybenzyl group).
- 7.10 (br s, 1H, Amide NH).
- 6.90 (br s, 1H, Amide NH).
-
3.75 (s, 2H, Benzylic
). -
3.15 (s, 2H, Glycine
). - 2.50 (s, 1H, Amine NH, exchangeable).
B. Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Expected Parent Ion:
m/z. -
Fragmentation Pattern: Look for loss of the acetamide group (
) or cleavage at the benzylic position ( 183 for the 3-phenoxybenzyl cation).
Biological Context & Mechanism of Action
2-(3-Phenoxybenzylamino)acetamide is a structural analog of established anticonvulsants like Safinamide and Ralfinamide . It functions primarily as a state-dependent sodium channel blocker.
Mechanism: Slow Inactivation of Voltage-Gated Sodium Channels (VGSC)
Unlike traditional blockers (e.g., Phenytoin) that stabilize the fast inactivated state, FAA derivatives preferentially bind to and stabilize the slow inactivated state of Nav1.x channels (Nav1.2, Nav1.6). This unique mechanism allows for the dampening of high-frequency repetitive firing (seizure activity) without impairing normal physiological neurotransmission.
Pharmacophore Analysis
-
Lipophilic Tail (3-Phenoxybenzyl): Anchors the molecule within the hydrophobic pocket of the sodium channel pore. The "phenoxy" moiety provides additional bulk and flexibility compared to a simple benzyl group, enhancing potency.
-
Polar Head (Glycinamide): Forms hydrogen bonds with residues in the channel pore, locking the drug in place. The terminal amide is critical for anticonvulsant activity (converting to acid abolishes activity).
Mechanism of Action Diagram
Caption: State-dependent binding of the ligand to the slow-inactivated state of VGSCs.
References
-
Kohn, H., et al. (2011). Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide. Journal of Medicinal Chemistry. Link
-
Stables, J. P., & Kohn, H. (2010).[1] Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry. Link
-
PubChem Database. Compound Summary for Functionalized Amino Acid Derivatives. National Library of Medicine.[2] Link
-
Catterall, W. A. (2014). Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution. Experimental Physiology. Link
Sources
Architectural Pharmacology: The SAR of Benzylamino Acetamides in Neurological Modulation
Topic: Structure-Activity Relationship of Benzylamino Acetamides: A Guide to Functionalized Amino Acid Anticonvulsants Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The benzylamino acetamide scaffold—specifically the class known as Functionalized Amino Acids (FAAs) —represents a paradigm shift in the design of antiepileptic drugs (AEDs). Unlike traditional sodium channel blockers (e.g., phenytoin, carbamazepine) that target the fast inactivation state of voltage-gated sodium channels (VGSCs), this scaffold, exemplified by Lacosamide (Vimpat), selectively enhances slow inactivation . This distinct mechanism offers a favorable safety profile with reduced neurotoxicity.[1] This guide deconstructs the structure-activity relationship (SAR) of this class, providing a roadmap for optimizing potency and metabolic stability.
The Pharmacophore: Anatomy of a Slow-Inactivator
The core structure of bioactive benzylamino acetamides is best understood not as a simple amine, but as a di-amide system built upon an amino acid backbone. The general pharmacophore is defined by three critical regions:
-
Region A (The Head): The N-terminal capping group (typically an acetyl moiety).
-
Region B (The Core): The chiral amino acid linker (the "2-acetamido" center).
-
Region C (The Tail): The N-benzyl amide moiety.[2]
Mechanistic Insight
The efficacy of this scaffold relies on its ability to bind to the slow inactivation gate of the sodium channel pore. This binding is stereoselective and requires a specific balance of hydrogen bonding (via the amide linkers) and hydrophobic interaction (via the benzyl tail).
Detailed Structure-Activity Relationship (SAR)[2][3][4]
Region A: The N-Terminal Cap (Acetamide)
The terminal nitrogen must be capped to prevent rapid metabolic degradation and to modulate polarity.
-
Acetyl Group (
): Essential for maximal anticonvulsant activity. The carbonyl oxygen acts as a critical hydrogen bond acceptor within the channel pore. -
Free Amine: Removal of the acetyl group (yielding the primary amine) drastically reduces anticonvulsant potency (MES
increases), though it may retain some analgesic (pain-attenuating) properties. -
Steric Bulk: Increasing the chain length beyond propionyl (
) generally decreases potency due to steric clash within the binding pocket.
Region B: The Chiral Linker ( Substitution)
This region dictates the stereochemistry and physicochemical properties (logP) of the molecule.
-
Stereochemistry: The (R)-enantiomer is consistently more potent than the (S)-enantiomer. For Lacosamide, the (R)-isomer is the active drug.[2][3][4]
-
The "3-Oxy" Effect: Incorporating a heteroatom (oxygen) on the side chain (e.g., a methoxymethyl group derived from D-serine) enhances activity compared to simple alkyl chains.
Region C: The Benzyl Tail (Aryl Modulation)
The N-benzyl group anchors the molecule into the hydrophobic pocket of the receptor.
-
4'-Substitution (Para): This is the most tolerant position for modification.
-
Electron-Donating/Neutral: Unsubstituted or small alkyl/alkoxy groups maintain high potency.
-
Halogens: A 4'-fluoro or 4'-chloro substituent often improves metabolic stability (blocking para-hydroxylation) without sacrificing binding affinity.
-
-
2'/3'-Substitution (Ortho/Meta): Generally less favorable than the para position due to steric hindrance, which twists the benzyl ring out of the optimal binding plane.
-
Spacer Length: The single methylene spacer (
) between the amide nitrogen and the phenyl ring is critical. Extending this to ethylene ( ) or removing it (direct anilide) results in a loss of activity.
Quantitative Data Summary
The following table summarizes the SAR trends based on the Maximal Electroshock Seizure (MES) test in mice (i.p. administration).
| Compound Variant | Modification | MES | Interpretation |
| Lacosamide (Ref) | (R)-isomer, | 4.5 | Optimal Clinical Candidate |
| Enantiomer | (S)-isomer of Lacosamide | > 100 | Stereospecific binding is critical. |
| De-acetylated | Free amine at N-terminus | > 30 | Acetyl cap is required for potency. |
| Linker Variant | ~ 8-10 | Active, but less potent than ether deriv. | |
| Aryl Variant | 4'-Fluoro-benzyl | ~ 4-6 | Bioisostere; retains potency, improves metabolic stability. |
| Spacer Variant | Phenethyl (2-carbon spacer) | > 50 | Methylene spacer length is strict. |
Experimental Protocols
Protocol A: Synthesis of (R)-N-Benzyl-2-acetamido-3-methoxypropionamide
A robust Mixed Anhydride Coupling method suitable for scale-up.
Reagents:
-
(R)-N-Acetyl-O-methylserine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Isobutyl chloroformate (IBCF) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Workflow:
-
Activation: Dissolve (R)-N-Acetyl-O-methylserine in anhydrous THF (0.2 M concentration). Cool to -15°C under nitrogen atmosphere.
-
Base Addition: Add NMM dropwise. Stir for 5 minutes.
-
Anhydride Formation: Add IBCF dropwise, maintaining temperature below -10°C. A white precipitate (NMM·HCl) will form. Stir for 15 minutes to ensure formation of the mixed anhydride intermediate.
-
Coupling: Add a solution of benzylamine in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 3:1).
-
Workup: Filter off the NMM·HCl salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in Ethyl Acetate. Wash sequentially with 1N HCl, sat.
, and brine. Dry over . Recrystallize from Acetone/Hexane.
Protocol B: Pharmacological Evaluation (MES Test)
Standard in vivo assay for sodium channel blockers.
-
Subjects: Male CF-1 mice (18-25 g).
-
Administration: Administer test compound intraperitoneally (i.p.) in 0.5% methylcellulose vehicle.
-
Stimulation: 30 minutes post-dose, apply corneal electrodes. Deliver a 60 Hz sine wave current at 50 mA for 0.2 seconds.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.
-
Calculation: Determine
using Probit analysis.
Visualizations
Diagram 1: The SAR Map of Functionalized Amino Acids
This diagram visualizes the three critical regions of the scaffold and their respective rules.
Caption: Structural dissection of the benzylamino acetamide scaffold highlighting the three pharmacophoric zones.
Diagram 2: Mechanism of Action (Slow Inactivation)
Visualizing the selective binding mode that differentiates this class from classic anticonvulsants.
Caption: Differential modulation of VGSCs: Lacosamide selectively stabilizes the slow inactivation state.
References
-
Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Link
-
Morieux, P., et al. (2010). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide.[2][4] Journal of Medicinal Chemistry. Link
-
Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews. Link
-
Park, K. D., et al. (2009). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry.[8] Link
-
Andurkar, S. V., et al. (1999). The anticonvulsant activities of N-benzyl-3-acetamidopropionamides. Bioorganic & Medicinal Chemistry.[8] Link
Sources
- 1. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. primescholars.com [primescholars.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Unlocking a New Paradigm in Epilepsy Treatment: A Technical Guide to Novel Glycine Amide Derivatives
Executive Summary
For the roughly one-third of individuals with epilepsy who do not respond to currently available anti-epileptic drugs (AEDs), the need for novel therapeutic strategies is urgent.[1] The limitations of existing treatments, which are often associated with significant side effects, further underscore the necessity for innovation in this field.[1] This technical guide explores the burgeoning field of novel glycine amide derivatives as a promising new class of anticonvulsant agents. We delve into the scientific rationale for targeting the brain's glycinergic system, the design and synthesis of these innovative compounds, their mechanisms of action, and a comprehensive, step-by-step framework for their preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of epilepsy therapies.
Introduction: The Unmet Need in Epilepsy Treatment and the Glycinergic System as a Promising Target
Epilepsy, a neurological disorder characterized by recurrent, unprovoked seizures, affects millions worldwide.[2][3] The underlying pathology involves an imbalance between excitatory and inhibitory neurotransmission in the brain.[1][4] While numerous AEDs are available, they are often ineffective for a significant portion of patients and can cause a range of debilitating side effects.[1][5] This therapeutic gap has driven the search for novel molecular targets that can restore neuronal balance with greater efficacy and tolerability.
The glycinergic system has emerged as a particularly promising area of investigation.[6] Glycine is a crucial inhibitory neurotransmitter, primarily in the brainstem and spinal cord, but it also plays a complex modulatory role in higher brain regions like the hippocampus.[7] Its activity is mediated by glycine receptors (GlyRs) and regulated by glycine transporters (GlyT1 and GlyT2).[6][7][8] Of these, GlyT1 has garnered significant attention as a therapeutic target for epilepsy.[1][9]
Studies have shown that the expression of GlyT1 is elevated in the hippocampus of both animal models and human patients with temporal lobe epilepsy (TLE).[1][7][9] By inhibiting GlyT1, the synaptic concentration of glycine can be increased, thereby enhancing inhibitory signaling and dampening the neuronal hyperexcitability that underlies seizures.[6][7]
Novel Glycine Amide Derivatives: A New Frontier in Anticonvulsant Drug Discovery
While glycine itself has shown weak anticonvulsant activity, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier.[10][11] To overcome this, researchers have focused on developing lipophilic derivatives of glycine, particularly glycine amides, which exhibit improved pharmacokinetic properties and enhanced brain penetration.[10][11]
A notable class of these compounds includes N-benzyloxycarbonyl-glycine amides, which have demonstrated potent anticonvulsant effects in various preclinical models.[11][12] The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the chemical moieties essential for their anticonvulsant activity, guiding the design of more potent and selective molecules.[10][11][13]
Mechanism of Action: How Glycine Amide Derivatives Modulate Neuronal Excitability
The anticonvulsant effects of novel glycine amide derivatives are primarily attributed to their modulation of the glycinergic and glutamatergic systems.
Primary Target: Glycine Transporter 1 (GlyT1) Inhibition
The principal mechanism of action for many of these compounds is the inhibition of GlyT1.[1][6][7][9] By blocking the reuptake of glycine from the synaptic cleft, these derivatives effectively increase the concentration of available glycine. This elevated glycine can then act on its receptors to produce a variety of downstream effects that collectively reduce neuronal excitability.
Downstream Effects:
-
Enhancement of Glycinergic Inhibition: Increased synaptic glycine potentiates the activity of inhibitory glycine receptors, leading to hyperpolarization of the postsynaptic membrane and a reduced likelihood of action potential firing.[14][15]
-
Modulation of NMDA Receptor Activity: Glycine is also a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[7][16] By occupying the glycine binding site on the NMDA receptor, elevated glycine levels can, under certain conditions, contribute to a complex modulatory effect on glutamatergic signaling.[7][17][18]
Glycine Signaling Pathway Modulation
Preclinical Evaluation of Novel Glycine Amide Derivatives: A Step-by-Step Guide
A rigorous preclinical evaluation is critical to identify and characterize promising novel glycine amide derivatives for epilepsy. The following outlines a comprehensive in vitro and in vivo testing cascade.
In Vitro Screening Cascade
The initial phase of evaluation focuses on characterizing the compound's activity at the molecular and cellular level.
In Vitro Screening Workflow
1. Target-Based Assays:
-
GlyT1 Inhibition Assay:
-
Objective: To quantify the inhibitory potency of the derivatives on GlyT1.
-
Methodology: A common method involves using cells stably expressing human GlyT1.
-
Culture cells to confluency in appropriate plates.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a solution containing a radiolabeled glycine (e.g., [³H]glycine).
-
Incubate for a defined period to allow for glycine uptake.
-
Wash the cells to remove extracellular radiolabeled glycine.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of GlyT1 activity.
-
-
-
Glycine Receptor Binding/Functional Assays:
-
Objective: To determine if the derivatives directly interact with and modulate glycine receptors.
-
Methodology (Electrophysiology):
-
Use whole-cell patch-clamp recordings on neurons or cells expressing glycine receptors.
-
Apply glycine to elicit an inward chloride current.
-
Co-apply the test compound with glycine to observe any potentiation or inhibition of the glycine-evoked current.
-
This provides information on whether the compound acts as an agonist, antagonist, or allosteric modulator at the glycine receptor.
-
-
2. Cell-Based Assays:
-
Cytotoxicity and Antiproliferative Assays:
-
Objective: To assess the general toxicity of the compounds on neuronal cells.[19]
-
Methodology (MTS Assay):
-
Plate neuronal cells (e.g., BV-2 microglia or primary glial cultures) in 96-well plates.[20]
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 hours).[20]
-
Add an MTS reagent to each well and incubate.
-
Measure the absorbance at a specific wavelength, which is proportional to the number of viable cells.
-
This helps to identify compounds that are toxic to cells and should be deprioritized.
-
-
In Vivo Efficacy and Safety Assessment
Promising candidates from in vitro screening are then advanced to in vivo studies to evaluate their anticonvulsant efficacy and safety in whole animal models.
In Vivo Evaluation Workflow
1. Animal Models of Epilepsy:
The choice of animal model is crucial and should align with the predicted clinical application of the drug.[2][3][21]
-
Maximal Electroshock (MES) Seizure Model:
-
Clinical Correlate: Generalized tonic-clonic seizures.[21]
-
Methodology:
-
Administer the test compound to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined time, deliver a brief electrical stimulus through corneal or ear electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
The ability of the compound to prevent the tonic hindlimb extension indicates anticonvulsant activity.[12]
-
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model:
-
Clinical Correlate: Myoclonic and absence seizures.[21]
-
Methodology:
-
Administer the test compound to rodents.
-
After a set time, inject a convulsive dose of pentylenetetrazol subcutaneously.
-
Observe the animals for a defined period for the onset of clonic seizures.
-
The compound's ability to prevent or delay the onset of seizures is a measure of its efficacy.[22]
-
-
-
Kindling Model:
-
Clinical Correlate: Focal (partial) seizures and epileptogenesis.[21][23]
-
Methodology:
-
Surgically implant an electrode into a specific brain region (e.g., amygdala) of a rodent.
-
Deliver a weak, repeated electrical stimulus over several days to weeks. This gradually leads to the development of seizures in response to a stimulus that was initially sub-convulsive.
-
Once the animal is "kindled" (consistently exhibits seizures), administer the test compound.
-
Stimulate the animal and assess the compound's ability to reduce the seizure severity and duration.[24]
-
-
2. Neurotoxicity Assessment:
-
Rotarod Test:
-
Objective: To evaluate for potential motor impairment, a common side effect of AEDs.[12]
-
Methodology:
-
Train rodents to walk on a rotating rod.
-
Administer the test compound.
-
Place the animal on the rotarod at a fixed or accelerating speed.
-
Measure the latency to fall off the rod.
-
A significant decrease in performance compared to vehicle-treated animals suggests potential neurotoxicity.[22]
-
-
3. Pharmacokinetic Studies:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology:
-
Administer the compound to an animal model (e.g., rats or dogs).[10][11]
-
Collect blood samples at various time points.
-
Analyze the plasma concentration of the compound using methods like LC-MS/MS.
-
These data are used to determine key pharmacokinetic parameters such as half-life, bioavailability, and brain-to-plasma ratio.
-
Data Interpretation and Lead Optimization
The data generated from the preclinical cascade is used to guide the selection and optimization of lead compounds.
| Compound Example | GlyT1 IC₅₀ (nM) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Compound A | 50 | 15 | >100 | 150 | 10 (MES) |
| Compound B | 10 | 5 | 20 | 25 | 5 (MES) |
| Compound C | 100 | 30 | 50 | >300 | >10 (MES) |
Data in the table is hypothetical and for illustrative purposes.
A desirable candidate will exhibit high potency (low IC₅₀ and ED₅₀ values), a broad spectrum of activity (efficacy in multiple seizure models), and a high protective index (a large ratio of the neurotoxic dose to the effective dose). This information, combined with SAR and pharmacokinetic data, informs the iterative process of chemical modification to enhance the compound's overall profile.[13][25]
Future Directions and Conclusion
The exploration of novel glycine amide derivatives represents a promising and scientifically-driven approach to address the significant unmet medical need in epilepsy. The potential for these compounds to not only suppress seizures but also to offer pro-cognitive benefits, a known side effect of many current AEDs, is particularly exciting.[6][7] While translational challenges remain, the continued investigation into the glycinergic system and the development of innovative chemical entities hold the potential to deliver a new generation of safer and more effective treatments for individuals with epilepsy.
References
-
International League Against Epilepsy. Glycine transporter 1 is a target for the treatment of epilepsy. Available from: [Link]
-
Kirchhoff, F., & Boison, D. (2016). Glycine Transporter 1 is a Target for the Treatment of Epilepsy. Neuro-Signals, 24(1), 15-28. Available from: [Link]
-
Sussan, S., Dagan, A., & Bialer, M. (1999). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. Epilepsy research, 33(1), 11–21. Available from: [Link]
-
White, H. S., & Barker-Haliski, M. L. (2018). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy research, 142, 103–109. Available from: [Link]
-
D'Andrea, G., & Di Bonaventura, C. (2020). Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Frontiers in neurology, 11, 593881. Available from: [Link]
-
International League Against Epilepsy. (2017). Glycine transporter 1 is a target for the treatment of epilepsy. Available from: [Link]
-
Boison, D. (2014). Glycine augmentation therapy for the treatment of epilepsy. Grantome. Available from: [Link]
-
Zhang, C., & Luan, G. (2018). Animal Models of Epilepsy: A Phenotype-oriented Review. Journal of experimental neuroscience, 12, 1179069518790035. Available from: [Link]
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Pharmacophore Modeling of Phenoxyphenyl Methyl Amino Acetamides for Novel Drug Discovery
An In-depth Technical Guide:
Introduction: The Therapeutic Potential of Phenoxyphenyl Methyl Amino Acetamides and the Role of Pharmacophore Modeling
The phenoxyphenyl methyl amino acetamide scaffold has emerged as a structure of significant interest in medicinal chemistry. Derivatives of this core have demonstrated a wide range of biological activities, including potential as anticancer, anticonvulsant, and antimicrobial agents.[1][2][3] The versatility of this scaffold, with its multiple points for chemical modification, presents a vast chemical space to explore for therapeutic potential. However, navigating this space to identify novel and potent drug candidates requires a rational and efficient approach.
This is where pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), becomes an invaluable tool.[4][5] By abstracting the essential molecular features responsible for a drug's biological activity, pharmacophore models provide a blueprint for the rational design of new therapeutic agents.[4] This guide will provide a comprehensive, in-depth technical overview of the application of pharmacophore modeling to the phenoxyphenyl methyl amino acetamide class of compounds, aimed at researchers, scientists, and drug development professionals.
The Phenoxyphenyl Methyl Amino Acetamide Scaffold: A Privileged Structure?
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The phenoxyphenyl methyl amino acetamide scaffold, with its combination of aromatic rings, an ether linkage, and an amide bond, possesses the chemical functionality to engage in a variety of non-covalent interactions with biological macromolecules. The phenoxy and phenyl rings can participate in hydrophobic and aromatic stacking interactions, while the amide group and the amino function can act as hydrogen bond donors and acceptors. This inherent versatility makes it a promising starting point for the development of novel therapeutics targeting a range of diseases.
Pharmacophore Modeling: A Keystone in Modern Drug Discovery
Pharmacophore modeling is a powerful computational technique that identifies the three-dimensional arrangement of essential chemical features required for a molecule to interact with a specific biological target and elicit a biological response.[4][5] These models serve as 3D queries for virtual screening of large chemical databases to identify novel scaffolds or to guide the optimization of existing lead compounds.[6][7] The primary advantage of pharmacophore-based approaches is their ability to transcend the underlying chemical scaffold, focusing instead on the crucial functional groups and their spatial relationships.[7][8] This makes it an ideal strategy for scaffold hopping and the discovery of novel chemical entities.[7][8]
Foundational Concepts: Principles of Pharmacophore Modeling
A deep understanding of the fundamental principles of pharmacophore modeling is essential for its successful application. This section will cover the core concepts that underpin this powerful drug discovery tool.
Defining the Pharmacophore: Essential Features for Molecular Recognition
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[9] The most common pharmacophoric features include:
-
Hydrogen Bond Acceptors (HBA): Typically, nitrogen or oxygen atoms with a lone pair of electrons.
-
Hydrogen Bond Donors (HBD): Usually, a nitrogen or oxygen atom with an attached hydrogen atom.
-
Hydrophobic (H): Non-polar groups, such as alkyl chains or aromatic rings.
-
Aromatic Ring (AR): A planar, cyclic, conjugated system of pi electrons.
-
Positive Ionizable (PI): A group that can carry a positive charge, such as an amine.
-
Negative Ionizable (NI): A group that can carry a negative charge, such as a carboxylic acid.
Ligand-Based Pharmacophore Modeling: Learning from Known Actives
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activity is available.[4] This approach is based on the principle that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation. The process involves aligning a set of active compounds and extracting the common features to generate a pharmacophore hypothesis.[10]
Structure-Based Pharmacophore Modeling: Leveraging Target Information
When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be developed.[11] This approach involves analyzing the interactions between the protein and a bound ligand to identify the key interaction points within the binding site.[9] These interaction points are then translated into pharmacophoric features, creating a model that represents the essential requirements for binding to the target.[11] Structure-based models have the advantage of being grounded in the actual physical interactions with the target, which can lead to more accurate and predictive models.[8]
Ligand-Based Pharmacophore Modeling Workflow for Phenoxyphenyl Methyl Amino Acetamides
This section provides a detailed, step-by-step workflow for generating a ligand-based pharmacophore model for the phenoxyphenyl methyl amino acetamide class of compounds.
Curating the Training and Test Sets: The Importance of Data Quality
The first and most critical step is the careful selection and preparation of the dataset. A training set of at least 15-20 structurally diverse phenoxyphenyl methyl amino acetamides with a wide range of biological activities should be compiled from the literature or internal databases. It is crucial to have a clear and consistent measure of biological activity (e.g., IC50 or EC50 values). The dataset should be divided into a training set for model generation and a test set for model validation.
Conformational Analysis: Exploring the 3D Space
Since the biological activity of a molecule is dependent on its 3D conformation, a thorough conformational analysis of each molecule in the training set is necessary. This step aims to generate a representative set of low-energy conformations for each molecule, ensuring that the bioactive conformation is likely to be included.
Common Feature Pharmacophore Generation
Using specialized software such as Discovery Studio, MOE, or LigandScout, a common feature pharmacophore model can be generated.[7] The software identifies the common chemical features present in the active molecules of the training set and generates a series of pharmacophore hypotheses. Each hypothesis consists of a set of features with specific 3D coordinates and tolerances.
Hypothesis Scoring and Selection
The generated hypotheses are then scored and ranked based on how well they map the most active compounds in the training set while excluding the inactive ones. The best hypothesis is selected for further validation.
Experimental Protocol 1: Ligand-Based Pharmacophore Model Generation using Discovery Studio
-
Prepare a training set: Compile a set of at least 15-20 structurally diverse phenoxyphenyl methyl amino acetamides with known biological activities.
-
Assign activity levels: Categorize each molecule as highly active, moderately active, or inactive based on their biological data.
-
Perform conformational analysis: For each ligand, generate a set of representative low-energy conformations.
-
Use the 'Common Feature Pharmacophore Generation' protocol: This can be found within the Discovery Studio software.[12]
-
Define chemical features: Specify the essential features to be considered, such as H-bond acceptor, H-bond donor, hydrophobic, and aromatic ring.
-
Generate hypotheses: The software will then generate a set of pharmacophore hypotheses.
-
Analyze and rank: Evaluate and rank the hypotheses based on their scores and their ability to map the most active compounds.
Caption: General workflow for ligand-based pharmacophore modeling.
Structure-Based Pharmacophore Modeling: A Hypothetical Scenario
In the absence of a known crystal structure for a target of phenoxyphenyl methyl amino acetamides, this section will outline a hypothetical workflow for structure-based pharmacophore modeling, assuming a target has been identified.
Identifying and Preparing the Macromolecular Target
The first step is to obtain the 3D structure of the target protein, for instance, from the Protein Data Bank (PDB). The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
Binding Site Analysis and Interaction Mapping
The binding site of the protein is then analyzed to identify the key amino acid residues involved in ligand binding. The interactions between a known ligand (if available) and the protein are mapped to identify crucial hydrogen bonds, hydrophobic interactions, and aromatic stacking.
Generating the Structure-Based Pharmacophore Hypothesis
Based on the interaction map, a pharmacophore hypothesis is generated. The features of the pharmacophore will correspond to the complementary chemical groups of a ligand that would form favorable interactions with the binding site residues.
Caption: Workflow for structure-based pharmacophore modeling.
Rigorous Model Validation: Ensuring Predictive Power
Validation is a critical step to ensure that the generated pharmacophore model has true predictive power and is not a result of chance.[8][13] A robustly validated model should be able to distinguish between active and inactive compounds.[8]
The Role of Decoy Sets in Pharmacophore Validation
A common method for validation is to screen a database containing a set of known active compounds (the test set) and a much larger set of "decoy" molecules.[13] Decoys are molecules that have similar physicochemical properties to the actives (e.g., molecular weight, number of hydrogen bond donors/acceptors) but are topologically distinct and presumed to be inactive.
Key Validation Metrics and Their Interpretation
Several metrics are used to evaluate the performance of a pharmacophore model in discriminating actives from decoys.[8][14]
| Metric | Description | Ideal Value |
| Enrichment Factor (EF) | The ratio of the percentage of actives found in a certain percentage of the screened database to the percentage of actives expected by random selection. | High |
| Goodness of Hit (GH) Score | A scoring function that considers the number of actives retrieved, the percentage of actives in the database, and the number of hits. | Close to 1 |
| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate against the false positive rate at various threshold settings. | Area Under the Curve (AUC) close to 1 |
| Specificity | The ability of the model to correctly identify inactive compounds.[8] | High |
| Sensitivity | The ability of the model to correctly identify active compounds.[8] | High |
Fischer's Randomization Test
This statistical method assesses the significance of the pharmacophore hypothesis by comparing its cost with the costs of hypotheses generated from randomized data. A statistically significant model will have a cost that is significantly lower than the costs of the random hypotheses.
Experimental Protocol 2: Pharmacophore Model Validation using a Decoy Set
-
Prepare a test set: This should contain known active phenoxyphenyl methyl amino acetamides that were not used in the training set.
-
Generate a decoy set: Create a set of molecules with similar physicochemical properties to the actives but with different chemical structures.
-
Combine datasets: Merge the test set and the decoy set into a single database.
-
Screen the database: Use the generated pharmacophore model to screen this combined database.
-
Calculate validation metrics: Determine the Enrichment Factor (EF), Goodness of Hit (GH) score, and plot a Receiver Operating Characteristic (ROC) curve.[8]
-
Evaluate the model: A good model will exhibit high EF and GH scores, and an AUC for the ROC curve close to 1.
Caption: Pharmacophore model validation workflow.
Application in Virtual Screening: Discovering Novel Phenoxyphenyl Methyl Amino Acetamides
Once a pharmacophore model has been rigorously validated, it can be used as a 3D query to search large chemical databases for novel molecules with the potential to be active.[6][14]
Preparing the Screening Library
A large, diverse chemical database such as ZINC, ChEMBL, or PubChem should be selected.[6] The database needs to be prepared by generating 3D conformations for each molecule and filtering out compounds that do not possess drug-like properties (e.g., using Lipinski's rule of five).
High-Throughput Virtual Screening Workflow
The prepared database is then screened against the validated pharmacophore model. Molecules that fit the pharmacophore hypothesis are identified as "hits."
Hit Analysis and Prioritization for Experimental Testing
The virtual hits are then subjected to further analysis to prioritize them for experimental testing. This may include clustering based on chemical similarity, visual inspection of the alignment with the pharmacophore, and, if a target structure is available, molecular docking to predict the binding mode and affinity.
Experimental Protocol 3: Virtual Screening Workflow
-
Select a database: Choose a large, drug-like chemical database (e.g., ZINC, ChEMBL).[6]
-
Prepare the database: Generate 3D conformations for each molecule and apply filters for desired physicochemical properties.
-
Screen the database: Use the validated pharmacophore model as a 3D query for screening.
-
Retrieve hits: Identify the molecules that fit the pharmacophore hypothesis.
-
Filter and prioritize: Further refine the hit list using techniques like molecular docking, visual inspection, and ADME-Tox predictions.
Advanced Topics and Future Directions
The field of pharmacophore modeling is continually evolving, with new methods and technologies emerging to enhance its predictive power and applicability.
Synergistic Approaches: Combining Pharmacophore Modeling with Docking and QSAR
Pharmacophore modeling is often used in conjunction with other computational techniques to improve the accuracy of virtual screening. For example, the hits from a pharmacophore screen can be subsequently docked into the active site of a target protein to refine the list of potential candidates. Furthermore, pharmacophore models can be used to align molecules for the development of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which can provide quantitative predictions of biological activity.[7]
The Rise of Dynamic Pharmacophores and AI-Integrated Models
Traditional pharmacophore models are static representations of molecular interactions. However, both proteins and ligands are dynamic entities. Dynamic pharmacophore models, derived from molecular dynamics simulations, can capture the flexibility of the target and the ligand, potentially leading to the discovery of novel binders.[7][15] Additionally, the integration of artificial intelligence (AI) and machine learning with pharmacophore modeling is an exciting area of research that promises to further enhance the efficiency and accuracy of drug discovery.[7]
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Methodological & Application
Application Note: Reductive Amination Protocol for N-(3-Phenoxybenzyl)glycinamide
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of N-(3-phenoxybenzyl)glycinamide via direct reductive amination. While traditional methods often employ sodium cyanoborohydride (
Special attention is given to the solubility challenges posed by the starting material, Glycinamide HCl, requiring a modified solvent system (DCE/DMF) and in-situ neutralization to ensure homogeneous reaction kinetics.
Retrosynthetic Analysis & Chemical Strategy
The synthesis disconnects at the secondary amine bond. The target molecule is constructed from a lipophilic aldehyde (3-phenoxybenzaldehyde) and a polar amino-amide (glycinamide).
Reaction Pathway Visualization
The following diagram illustrates the direct reductive amination pathway, highlighting the critical iminium intermediate.
Figure 1: Reaction pathway for the direct reductive amination using STAB.
Critical Strategic Decisions
-
Reagent Selection (STAB vs.
):-
Why STAB? Sodium triacetoxyborohydride is less toxic and avoids the risk of residual cyanide in the final drug intermediate. Crucially, STAB is less basic and sterically bulkier than
, making it highly selective for reducing the iminium ion rather than the starting aldehyde. This suppresses the "direct reduction" side reaction that produces 3-phenoxybenzyl alcohol.
-
-
Solvent Engineering:
-
The Problem: Glycinamide HCl is insoluble in 1,2-Dichloroethane (DCE), the standard solvent for STAB reactions.
-
The Solution: A co-solvent system of DCE:DMF (9:1) or DCE:THF is required. Additionally, DIPEA (N,N-Diisopropylethylamine) must be added to neutralize the HCl salt, liberating the nucleophilic free amine.
-
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (Scale: 10 mmol) | Role |
| Glycinamide HCl | 110.54 | 1.0 | 1.11 g | Amine Source |
| 3-Phenoxybenzaldehyde | 198.22 | 1.0 | 1.98 g | Carbonyl Source |
| DIPEA | 129.24 | 1.0 | 1.74 mL | Base (Neutralization) |
| STAB | 211.94 | 1.4 | 2.97 g | Reducing Agent |
| 1,2-Dichloroethane (DCE) | - | - | 45 mL | Primary Solvent |
| DMF (Anhydrous) | - | - | 5 mL | Co-Solvent |
| Acetic Acid (Glacial) | 60.05 | 0.1 | 60 µL | Catalyst (Optional*) |
*Note: Acetic acid is often catalytic in imine formation, but STAB contains acetic acid residues. It is listed here for optimization if reaction kinetics are sluggish.
Step-by-Step Methodology
Step 1: Solubilization & Free-Basing
-
Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add Glycinamide HCl (1.11 g, 10 mmol).
-
Add DMF (5 mL) and DCE (30 mL). Stir vigorously.
-
Add DIPEA (1.74 mL, 10 mmol) dropwise.
-
Observation: The suspension should become finer or clearer as the free amine is released. Stir for 15 minutes to ensure equilibrium.
-
Step 2: Imine Formation
-
Add 3-Phenoxybenzaldehyde (1.98 g, 10 mmol) in one portion.
-
Stir at Room Temperature (20–25°C) for 30–60 minutes.
Step 3: Reduction
-
Cool the mixture slightly to 0°C (ice bath) if working on a scale >10g to manage exotherms. For 10 mmol, RT is acceptable.
-
Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) in 3 portions over 10 minutes.
-
Remove the ice bath (if used) and allow the reaction to stir at Room Temperature under Nitrogen atmosphere.
-
Reaction Time: Typically 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.
-
Endpoint: Disappearance of aldehyde.
-
Step 4: Quench & Workup The workup must separate the basic product from the acidic boron byproducts and unreacted aldehyde.
Figure 2: Workup and purification workflow.
-
Quench: Add saturated aqueous
(50 mL). Stir vigorously for 20 minutes to quench active borohydride species. -
Extraction: Extract the aqueous layer with DCM (
mL).-
Note: The product is a secondary amine.[8] Ensure the aqueous layer pH is >8 to keep the product in the organic phase.
-
-
Wash: Combine organic layers and wash with Brine (
mL) to remove residual DMF. -
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification
The crude oil may contain traces of 3-phenoxybenzyl alcohol (from aldehyde reduction).
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Eluent: DCM : MeOH :
(95 : 4 : 1). The ammonia is crucial to prevent the secondary amine from streaking on the silica.
Analytical Validation
To validate the synthesis, look for the following diagnostic signals.
Proton NMR ( H NMR, 400 MHz, )
- 7.40 – 6.90 (m, 9H): Aromatic protons (3-phenoxybenzyl group).
-
3.80 (s, 2H): Benzylic methylene protons (
). Key diagnostic for C-N bond formation. -
3.35 (s, 2H): Glycine methylene protons (
). -
6.50 (br s, 1H): Amide proton (
).
Mass Spectrometry (LC-MS)
-
Expected Mass: 256.29 g/mol .
-
Observed Ion:
. -
Contaminants: Check for peak at MW 200 (3-phenoxybenzyl alcohol) to assess STAB selectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation due to steric/electronic factors. | Add 1-2 eq of Acetic Acid to catalyze imine formation. Increase reaction time before adding STAB. |
| Aldehyde Recovery | STAB deactivated by moisture.[3] | Ensure DCE/DMF are anhydrous. Use fresh STAB bottle. |
| Precipitation | Glycinamide not fully dissolved. | Increase DMF ratio or switch to pure THF (though reaction may be slower). |
| Dialkylation | Over-reaction (Amine reacting with 2 aldehydes). | Ensure slow addition of Aldehyde or use excess Amine (1.2 eq). Note: Less common with STAB than NaBH4. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9][7] Studies on Direct and Indirect Reductive Amination Procedures.[9][4][7][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link
-
Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[3] Encyclopedia of Reagents for Organic Synthesis. Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link (Note: Cited for context on alternative Lewis Acid methods if STAB fails).
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents. Organic Reactions, 59, 1-714. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Synthesis of 2-Aminoacetamide Derivatives: Protocols for Glycinamide HCl Functionalization
Executive Summary & Strategic Analysis
Glycinamide HCl (2-aminoacetamide hydrochloride) is a high-value scaffold in medicinal chemistry, serving as the core structure for anticonvulsants (e.g., Levetiracetam analogs), peptide C-terminal mimetics, and enzyme inhibitors. However, its utility is frequently underestimated due to two distinct synthetic challenges:
-
The "Salt Penalty": As a hydrochloride salt (
), the amine is protonated and non-nucleophilic. Incomplete neutralization leads to stalled reactions, while excess base can trigger racemization in chiral coupling partners. -
The "Polarity Trap": The resulting 2-aminoacetamide derivatives are often highly water-soluble. Standard aqueous workups (EtOAc/Water extraction) frequently result in massive product loss to the aqueous phase.
This guide provides optimized protocols that bypass these failure modes, utilizing high-efficiency coupling reagents (HATU) and specialized purification strategies (Lyophilization/HILIC) to ensure high yields.
Critical Reaction Parameters
Before initiating synthesis, the following parameters must be calibrated:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Base: 3.5 – 4.0 eq | 1.0 eq neutralizes the HCl salt; 1.0 eq neutralizes the generated acid byproduct; 1.5–2.0 eq maintains basicity for HATU activation. |
| Solvent System | DMF or DMAc | Glycinamide HCl has poor solubility in DCM or THF. Polar aprotic solvents are required to solubilize the salt and facilitate ion exchange. |
| Coupling Agent | HATU | Superior to EDC/HOBt for steric bulk or electron-deficient acids. Faster kinetics reduce the window for side reactions. |
| Concentration | 0.1 M – 0.2 M | High concentration favors intermolecular coupling over hydrolysis, but too high can precipitate the urea byproducts (if using carbodiimides). |
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Attaching complex carboxylic acids to the glycinamide scaffold.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)[1]
-
Glycinamide HCl (1.2 – 1.5 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)[1]
Step-by-Step Methodology:
-
Pre-Activation:
-
Salt Neutralization & Addition:
-
In a separate vial, suspend Glycinamide HCl (1.2 equiv) in minimal DMF.
-
Add the remaining DIPEA (2.5 – 3.0 equiv) to this suspension.[1] Sonicate briefly if needed. Note: The solution may remain cloudy; this is acceptable.
-
Add the Glycinamide/Base mixture dropwise to the Pre-Activation flask.
-
-
Reaction:
-
Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 57.02 Da).
-
Checkpoint: If the reaction stalls, add 0.5 equiv of additional DIPEA.
-
-
Workup (The "Polarity Trap" Solution):
-
Do NOT perform a standard aqueous wash.
-
Option A (Precipitation): Pour the reaction mixture into 10 volumes of ice-cold diethyl ether or EtOAc. The product (and salts) will precipitate.[3] Filter the solids.[3]
-
Option B (Lyophilization): Dilute with 1:1 Water/Acetonitrile and freeze-dry the entire reaction mixture. Purify the crude solid directly via Prep-HPLC.
-
Protocol B: Sulfonamide Synthesis
Best for: Creating sulfonyl-glycinamide derivatives (bioisosteres).
Reagents:
-
Sulfonyl Chloride (
) (1.0 equiv) -
Glycinamide HCl (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (3.0 equiv)
-
DCM (Dichloromethane) or DMF (if solubility is an issue)[1][4]
Methodology:
-
Suspend Glycinamide HCl in DCM (0.2 M).
-
Add TEA (3.0 equiv) and stir for 10 mins until the solution clarifies (formation of free amine).
-
Cool to
. -
Add Sulfonyl Chloride dropwise (diluted in small volume of DCM).
-
Warm to RT and stir for 4–12 hours.
-
Workup: Unlike amides, sulfonamides are often acidic. Acidify to pH 2–3 with 1N HCl and extract with EtOAc. If the product is water-soluble, use n-Butanol for extraction.
Visualization & Logic Flows
Figure 1: Mechanistic Workflow for HATU Coupling
Visualizing the critical order of addition to prevent side reactions.
Caption: Optimized HATU coupling workflow ensuring pre-activation of the acid and separate neutralization of the glycinamide salt.
Figure 2: Purification Decision Tree
Navigating the "Polarity Trap" based on product properties.
Caption: Decision matrix for isolating polar glycinamide derivatives, prioritizing Lyophilization/Prep-HPLC over extraction.
Troubleshooting & Optimization (E-E-A-T)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete neutralization of HCl salt. | Ensure total base is |
| Product in Aqueous Layer | Product is too polar (Amphiphilic). | Stop extraction. Lyophilize the aqueous layer and purify via C18 Prep-HPLC using 0.1% Formic Acid buffer. |
| Precipitate in Reaction | Urea formation (if using EDC). | Switch to HATU (Protocol A). If using EDC, switch solvent to DMF/Water mix to keep urea soluble, or filter it out. |
| Racemization | Over-activation or excess base heat. | Pre-activate for only 5-10 mins. Keep reaction at |
References
-
Organic Syntheses. (2022).[5] General Procedure for Amide Coupling using EDC/Oxyma. Org. Synth. 2022, 99, 1-15. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69020, Glycinamide. Retrieved from [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Princeton University. Retrieved from [Link]
Sources
Application Note: Solvent Selection & Formulation Strategy for 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide
Abstract & Molecule Profile[1][3][4][5]
This guide details the solvent selection and formulation protocols for 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide (referred to herein as Compound A ).[1][2][3] Structurally analogous to anticonvulsants like Safinamide and Ralfinamide , this molecule features a lipophilic diphenyl ether tail coupled to a polar glycinamide headgroup.
The primary formulation challenge is its BCS Class II profile (Low Solubility, High Permeability). While the acetamide moiety offers hydrogen-bonding potential, the bulky phenoxyphenyl group drives high lipophilicity (LogP > 2.5), resulting in poor aqueous solubility at neutral pH. This protocol outlines a tiered screening approach utilizing pH manipulation, co-solvents, and surfactant systems to achieve target concentrations for preclinical dosing.
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~270.3 g/mol | Small molecule; amenable to oral/parenteral routes.[1][2][3] |
| LogP (Oct/Water) | ~2.5 – 3.2 | Lipophilic; requires organic co-solvents or surfactants.[3] |
| pKa (Basic) | ~7.8 – 8.5 (Secondary Amine) | Critical: Ionizable.[3] Solubility increases significantly at pH < 6.0. |
| H-Bond Donors | 2 (Amide NH, Amine NH) | Good solubility in H-bond accepting solvents (DMSO, PEG).[2][3] |
| Stability Risk | Amide Hydrolysis | Avoid extreme pH (<2 or >10) and high temperatures >60°C. |
Solvent Screening Strategy
We employ a Tiered Solubility Screening Workflow to identify the optimal vehicle. The goal is to balance solubility (thermodynamic limit) with biocompatibility (toxicity limits).[3]
Tier 1: Aqueous pH Profiling (The "Salt" Strategy)
Because Compound A contains a basic secondary amine, protonation is the most efficient solubilization strategy.
-
Target pH: 4.0 – 5.5
-
Buffer Selection: Acetate (pH 4.[3]5) or Citrate (pH 5.0).[3]
-
Mechanism: Conversion of the free base to the cationic species (
).[1][2][3]
Tier 2: Organic Co-Solvents (Dielectric Tuning)
If pH adjustment alone is insufficient, water-miscible organic solvents are added to lower the dielectric constant of the media.
-
Primary Candidates: DMSO (High capacity), PEG 400 (H-bond network), Propylene Glycol (PG).[3]
-
Secondary Candidates: Ethanol (limited by precipitation risk upon dilution).[3]
Tier 3: Surfactants & Complexation (Stabilization)
For high-concentration stock solutions (>5 mg/mL) intended for dilution into saline.[2][3]
-
Surfactant: Polysorbate 80 (Tween 80) prevents crystal growth/precipitation.[3]
-
Complexation: Sulfobutyl ether-beta-cyclodextrin (SBE-
-CD) encapsulates the phenoxyphenyl tail.[1][2][3]
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in various solvent systems.
Materials:
-
Compound A (Solid powder)[3]
-
Solvents: DMSO, PEG 400, Ethanol, PBS (pH 7.4), Acetate Buffer (pH 4.5).
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.[1][2][3]
Procedure:
-
Preparation: Weigh 5 mg of Compound A into 1.5 mL microcentrifuge tubes (n=3 per solvent).
-
Solvent Addition: Add 500
L of the test solvent to each tube. -
Equilibration: Vortex for 1 min. Place on an orbital shaker (37°C, 200 rpm) for 24 hours.
-
Check: If solution becomes clear, add more solid until a precipitate remains (saturation).
-
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Filtration: Filter the supernatant through a 0.22
m PTFE (organic) or PVDF (aqueous) syringe filter.[3] -
Quantification: Dilute filtrate 1:100 in mobile phase and analyze via HPLC. Calculate concentration against a standard curve.
Protocol B: Formulation Preparation (Binary/Ternary Systems)
Target Formulation: 5 mg/mL for IP/IV injection or Oral Gavage.
Recommended Vehicle Systems:
-
System A (Standard): 5% DMSO + 40% PEG 400 + 55% Water.[3]
-
System B (Acidic/Salt): 50 mM Acetate Buffer (pH 4.5).
-
System C (Advanced): 10% DMSO + 10% Tween 80 + 80% Saline.[3]
Step-by-Step Workflow (System A):
-
Weigh required amount of Compound A.
-
Pre-solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex until clear. Note: DMSO breaks the crystal lattice energy.
-
Co-solvent Addition: Add PEG 400 (40% of total volume).[3] Vortex to mix. The solution should remain clear.
-
Aqueous Dilution: Slowly add Water/Saline (55% of total volume) while vortexing.[3]
-
Critical Step: Watch for "clouding" (precipitation).[3] If clouding occurs, increase PEG 400 ratio or switch to System C.
-
-
Sterile Filtration: Pass through a 0.22
m PES filter.
Visualizations
Diagram 1: Solubility Screening Workflow
This flowchart guides the researcher through the decision-making process based on the compound's behavior.[1]
Caption: Tiered decision tree for solubilizing lipophilic amine-acetamide derivatives.
Diagram 2: Solubilization Mechanism
Visualizing how the solvent components interact with the specific moieties of Compound A.
Caption: Mechanistic interaction map showing how different solvent classes stabilize specific regions of the molecule.[1][2][3]
Stability & Toxicity Considerations
Chemical Stability[1][3][6]
-
Hydrolysis: The terminal acetamide group is susceptible to hydrolysis.
-
Guideline: Avoid storing in strongly acidic (pH < 2) or basic (pH > 9) media for >24 hours.[3]
-
Verification: Monitor degradation via HPLC. Impurity peaks at RRT ~0.8 usually indicate hydrolysis to the carboxylic acid derivative.
-
Biocompatibility Limits (Parenteral)
When selecting solvents for in vivo use, adhere to the following maximum volumes (per FDA/ICH guidelines) to avoid vehicle toxicity:
| Solvent | Max % (IV Bolus) | Max % (IP/SC) | Toxicity Signs to Watch |
| DMSO | < 5-10% | < 10-20% | Hemolysis, local irritation.[1][2][3] |
| PEG 400 | < 40% | < 50% | Hyperosmolality, renal impact. |
| Tween 80 | < 1-2% | < 1% | Histamine release (pseudo-allergy).[1][2][3] |
| Ethanol | < 10% | < 10% | CNS depression, pain on injection. |
References
-
PubChem. Compound Summary: Safinamide (Structural Analog).[3] National Library of Medicine. Available at: [Link][3]
-
U.S. Food and Drug Administration (FDA). Inactive Ingredient Search for Approved Drug Products. Available at: [Link][3]
-
Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 2008. Available at: [Link][3]
-
European Medicines Agency. Safinamide: EPAR - Public assessment report.[1][2][3] (Discusses solubility/formulation of the phenoxyphenyl-methyl-amine class). Available at: [Link][3]
-
Strickley, R.G. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 2004. (Standard guide for solvent toxicity limits). Available at: [Link]
Sources
- 1. Acetamide, N-(2-methylphenyl)- [webbook.nist.gov]
- 2. Glycinamide, glycylglycyl-L-phenylalanyl-N-[(carboxymethoxy)methyl]- | 1599440-20-6 [chemicalbook.com]
- 3. Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl- | C35H35N5O7 | CID 72941738 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Method Development for Phenoxybenzyl Amino Acetamide Detection
Executive Summary
This Application Note details the protocol for the separation and quantification of Phenoxybenzyl Amino Acetamide derivatives. These compounds, sharing structural homology with anticonvulsants (e.g., Safinamide, Ralfinamide) and pyrethroid metabolites, present specific chromatographic challenges: a hydrophobic diaryl ether tail combined with a polar, basic amino-acetamide headgroup.
This guide moves beyond generic templates, providing a "First Principles" approach to method development. We prioritize a Quality by Design (QbD) framework, ensuring the final method is robust, transferable, and validated against ICH Q2(R1) standards.
Part 1: Physicochemical Profiling & Separation Strategy
Successful chromatography begins with understanding the analyte. Phenoxybenzyl amino acetamide contains two distinct functional regions that dictate column selection and mobile phase composition.
The Analyte Profile[1][2]
-
Hydrophobic Domain (The "Tail"): The 3-phenoxybenzyl group is highly lipophilic (LogP ≈ 3.5 – 4.5). It drives strong retention on Reverse Phase (RP) columns.
-
Polar/Basic Domain (The "Head"): The amino-acetamide moiety contains a basic nitrogen (secondary or primary amine).
-
pKa: Estimated at 9.0 – 9.5 (typical for benzylamines).
-
Implication: At neutral pH, the amine is protonated (
), leading to potential secondary interactions with residual silanols on the silica surface, causing peak tailing.
-
The Separation Strategy
To achieve sharp peaks and reproducible retention, we must control the ionization state of the amine while exploiting the hydrophobicity of the benzyl group.
-
Mode: Reversed-Phase Chromatography (RP-HPLC).[1][2][3][4][5]
-
Stationary Phase: C18 (L1) is the primary choice for retentivity. A Phenyl-Hexyl (L11) column is the secondary choice if selectivity against similar aromatic impurities is required (utilizing
interactions). -
Mobile Phase pH:
-
Acidic (pH 2-3): Protonates the amine. Requires a "Base-Deactivated" column to minimize tailing. Compatible with LC-MS (Formic Acid).
-
Basic (pH 10): Neutralizes the amine. Requires a hybrid-silica column (e.g., Waters XBridge) to survive high pH. Excellent peak shape but incompatible with standard silica columns.
-
Decision: We will proceed with the Acidic Protocol (pH ~2.7) using 0.1% Formic Acid. This is the industry standard for LC-MS compatibility and robustness, supported by methods developed for structurally similar drugs like Safinamide [1, 2].
Part 2: Experimental Protocols
Instrumentation & Reagents[4][6]
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents:
-
Acetonitrile (ACN), HPLC Gradient Grade.
-
Water, Milli-Q (18.2 MΩ·cm).
-
Formic Acid (FA), LC-MS Grade (98%+).
-
Alternative: Trifluoroacetic Acid (TFA) for sharper peaks (UV only, avoid for MS).
-
Protocol A: The "Scouting" Gradient
Use this protocol to assess retention behavior and impurity profile.
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm (or equivalent End-capped C18) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Volume | 5 - 10 µL |
| Detection | UV 215 nm (Amide bond), UV 260 nm (Phenoxybenzyl) |
Gradient Table (Scouting):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Initial Hold |
| 15.0 | 95% | Linear Ramp |
| 18.0 | 95% | Wash |
| 18.1 | 5% | Re-equilibration |
| 23.0 | 5% | End of Run |
Protocol B: The Optimized Method (Routine Analysis)
Based on the hydrophobicity of the phenoxybenzyl group, the analyte typically elutes between 40-60% B. This isocratic or shallow gradient improves resolution.
| Parameter | Setting |
| Column | Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (Superior pH stability & peak shape) |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0 adjusted with FA) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C (Higher temp reduces viscosity and improves mass transfer for amines) |
Gradient Table (Optimized):
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 30% | Start higher to reduce dead time |
| 10.0 | 70% | Shallow gradient for max resolution |
| 12.0 | 95% | Column wash |
| 12.1 | 30% | Re-equilibration |
| 16.0 | 30% | Ready for next injection |
Part 3: Method Development Workflow & Logic
The following diagram illustrates the decision matrix for optimizing the separation of amine-containing aromatics.
Figure 1: Decision tree for optimizing HPLC methods for basic, hydrophobic analytes.
Part 4: Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), it must meet specific System Suitability Testing (SST) criteria before every run.
System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
| Retention Time %RSD | ≤ 2.0% (n=5) | Ensures pump/gradient stability. |
| Peak Area %RSD | ≤ 2.0% (n=5) | Ensures injector precision. |
| Tailing Factor (T) | ≤ 1.5 (Ideal < 1.3) | Critical for amines; indicates silanol activity. |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency. |
| Resolution (Rs) | > 2.0 | Between analyte and nearest impurity. |
Linearity & Sensitivity
-
Linearity: Prepare 5 levels from 50% to 150% of target concentration (e.g., 10 µg/mL to 150 µg/mL).
must be > 0.999.[4] -
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N ≈ 3
-
LOQ: S/N ≈ 10
-
Part 5: Troubleshooting & Expert Insights
The "Amine Tailing" Problem
Symptom: The phenoxybenzyl amino acetamide peak tails significantly (asymmetry > 1.5).
Cause: The positively charged amine interacts with negatively charged silanols (
-
Increase Buffer Strength: Increase Formic Acid to 0.2% or switch to Phosphate Buffer (pH 2.5) if MS compatibility is not required. Phosphate suppresses silanols effectively [3].
-
Add TFA: Replace Formic Acid with 0.05% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, masking the positive charge.
-
Switch Column: Use a "Hybrid" particle column (e.g., Waters XBridge or Agilent PLRP-S) which has no silanol activity.
Carryover
Symptom: Ghost peaks appear in blank injections. Cause: The hydrophobic phenoxybenzyl group sticks to the injector needle or rotor seal. Solution: Use a needle wash with high organic content (e.g., 90:10 ACN:Water with 0.1% Formic Acid).
References
-
Kumar, B. S. P., et al. (2025).[4] "Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide." ResearchGate.[4] Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to provide a comprehensive resource for troubleshooting and optimizing your experimental workflows. Our focus is on not just what to do, but why you are doing it, ensuring a foundational understanding that leads to more robust and reproducible results.
Understanding the Challenge: Physicochemical Profile of this compound
Before delving into solubility enhancement techniques, it is crucial to understand the inherent properties of the molecule . This compound is characterized by a chemical structure that includes two aromatic rings (a phenyl and a phenoxyphenyl group), a secondary amine, and an acetamide functional group. The presence of the large, non-polar aromatic moieties is the primary contributor to its predicted low water solubility.
-
Secondary Amine: The secondary amine is the most basic site on the molecule. Aliphatic secondary amines typically have a pKa in the range of 10-11[1][2]. This makes it a prime target for protonation to form a salt.
-
Amide: The amide functional group is generally considered neutral, with a very high pKa (typically around 17), making it not readily ionizable under physiological conditions[3].
Therefore, the secondary amine is the key functional group to consider for pH-dependent solubility modifications and salt formation strategies.
Decision-Making Workflow for Solubility Enhancement
The following workflow provides a systematic approach to selecting the most appropriate solubility enhancement technique for this compound.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during solubility enhancement experiments.
Part 1: Salt Formation
Q1: Is salt formation a viable strategy for this compound, and what kind of solubility improvement can I expect?
A1: Yes, salt formation is a highly viable and often preferred initial strategy for this molecule[4][5]. The presence of a basic secondary amine (estimated pKa ~10-11) makes it an excellent candidate for forming salts with acidic counterions[1][2]. The goal of salt formation is to replace the strong crystal lattice of the free base with the more easily dissociated ionic interactions of a salt, leading to improved aqueous solubility and dissolution rates[6]. The magnitude of solubility increase can be substantial, ranging from several-fold to over 100-fold, depending on the chosen counterion and the resulting salt's crystal structure[7].
Troubleshooting Guide: Salt Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No salt formation observed | - pKa difference is too small: A general rule of thumb is a ΔpKa (pKa of the base - pKa of the acid) of at least 3 is needed for stable salt formation. - Inappropriate solvent: The solvent may not be conducive to ionization and salt crystallization. | - Select stronger acidic counterions: Use acids with a lower pKa. - Screen a variety of solvents: Include both protic and aprotic solvents in your screening process[8]. |
| Salt is unstable and disproportionates back to the free base | - High pH environment: In aqueous solutions, if the pH rises above the pKa of the salt, it can convert back to the less soluble free base. - Hygroscopicity: The salt may absorb moisture, leading to a solution-mediated transformation. | - Control the pH of the formulation: Use buffering agents to maintain a pH well below the pKa of the secondary amine. - Characterize the salt's hygroscopicity: Store the salt under controlled humidity conditions and consider using less hygroscopic counterions[4]. |
| The formed salt has poor solubility | - Strong crystal lattice energy of the salt: Not all salts will have improved solubility. Some may form a very stable, less soluble crystal lattice. | - Broaden the counterion screen: Test a diverse range of counterions with different sizes, shapes, and hydrogen bonding capabilities[8]. |
Experimental Protocol: Small-Scale Salt Screening
-
Solubility Assessment of the Free Base: Begin by determining the solubility of the free base in a range of pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and elevated temperature (e.g., 50 °C)[9].
-
Counterion and Solvent Selection: Choose a diverse set of acidic counterions (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate)[4]. Select a few solvents in which the free base has moderate to high solubility at elevated temperatures but lower solubility at room temperature.
-
Salt Formation:
-
Dissolve a known amount of this compound in a minimal amount of the selected heated solvent.
-
In a separate vial, dissolve an equimolar amount of the acidic counterion in the same solvent.
-
Add the counterion solution to the free base solution dropwise while stirring.
-
Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Isolation and Characterization:
-
Isolate any resulting solid by filtration and wash with a small amount of cold solvent.
-
Dry the solid under vacuum.
-
Characterize the solid using techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine its melting point.
-
-
Solubility Measurement: Determine the aqueous solubility of the new salt form and compare it to the free base.
Part 2: Co-solvency
Q2: When should I consider using co-solvents, and what are the potential drawbacks?
A2: Co-solvency is a practical approach when salt formation is not feasible or does not provide sufficient solubility enhancement. This technique involves adding a water-miscible organic solvent (co-solvent) to an aqueous solution to reduce the polarity of the solvent system, thereby increasing the solubility of a non-polar solute[10][11]. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs)[12]. The increase in solubility can be several orders of magnitude[10][12]. However, a major drawback is the potential for the drug to precipitate upon dilution with aqueous fluids (e.g., upon injection into the bloodstream or dilution in the gastrointestinal tract)[13]. The toxicity of the co-solvent at the required concentration must also be carefully considered[13].
Troubleshooting Guide: Co-solvency
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug precipitates upon dilution | - Supersaturation: The aqueous environment cannot maintain the high drug concentration achieved in the co-solvent mixture. | - Optimize the co-solvent concentration: Use the minimum amount of co-solvent necessary to achieve the target solubility. - Include a precipitation inhibitor: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state. |
| Poor in vivo performance despite good in vitro solubility | - Rapid precipitation in vivo: The drug may be precipitating too quickly at the site of administration or absorption. | - Evaluate the formulation in biorelevant media: Test the solubility and precipitation upon dilution in simulated gastric and intestinal fluids. |
| Toxicity or irritation | - High concentration of co-solvent: Some co-solvents can be toxic or cause irritation at high concentrations. | - Select less toxic co-solvents: Consider using co-solvents with a better safety profile, such as PEG 400 or propylene glycol. - Minimize the co-solvent concentration. |
Experimental Protocol: Co-solvent Solubility Determination
-
Prepare Co-solvent Mixtures: Prepare a series of binary solvent mixtures of a co-solvent (e.g., ethanol, PEG 400) and water at various volume/volume ratios (e.g., 10:90, 20:80, 50:50, 80:20).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each co-solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
-
Quantification:
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Determine the concentration of the dissolved drug.
-
-
Data Analysis: Plot the logarithm of the drug's solubility against the volume fraction of the co-solvent. This can help in predicting the solubility in other mixture compositions.
Part 3: Cyclodextrin Complexation
Q3: How do cyclodextrins improve solubility, and what factors should I consider when selecting a cyclodextrin?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex[]. This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule[15][16]. The selection of the appropriate cyclodextrin depends on the size and shape of the guest molecule. For a molecule with two aromatic rings, β-cyclodextrin or its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often good starting points due to the appropriate size of their hydrophobic cavity[17][18]. Solubility enhancements of 10-fold or more are commonly observed[15].
Troubleshooting Guide: Cyclodextrin Complexation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low complexation efficiency and poor solubility enhancement | - Mismatch between guest and cyclodextrin cavity size. - Poor solubility of the cyclodextrin itself. - Inappropriate preparation method. - Competition from solvent molecules. | - Screen different types of cyclodextrins: Try α-, β-, and γ-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD). - Use more soluble cyclodextrin derivatives. - Optimize the preparation method: Freeze-drying often yields amorphous complexes with higher solubility[19]. The kneading method is also effective for poorly soluble guests[19]. - Use water as the primary solvent: Minimize the use of organic co-solvents. |
| The complex is not stable | - Weak binding between the guest and host. - Degradation of the drug or cyclodextrin. | - Add a ternary component: Water-soluble polymers or amino acids can sometimes stabilize the complex[20]. - Assess the stability of the complex under different pH and temperature conditions. |
| Difficulty in characterizing the complex | - The complex may be in dynamic equilibrium in solution. | - Use multiple analytical techniques: A combination of DSC, PXRD, FTIR, and NMR spectroscopy is recommended to confirm complex formation[21]. |
Experimental Protocol: Preparation of Cyclodextrin Inclusion Complex by Freeze-Drying
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., HP-β-CD).
-
Add an excess of this compound to each solution.
-
Agitate at constant temperature until equilibrium is reached (24-72 hours).
-
Filter the solutions and analyze the concentration of the dissolved drug to determine the stoichiometry and stability constant of the complex.
-
-
Complex Preparation:
-
Based on the phase solubility study, dissolve the drug and cyclodextrin in water at the optimal molar ratio (commonly 1:1).
-
Stir the solution for 24 hours to ensure complete complexation.
-
-
Freeze-Drying (Lyophilization):
-
Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution under high vacuum for 48-72 hours to remove the water via sublimation.
-
The resulting product is a fluffy, amorphous powder of the inclusion complex[19].
-
-
Characterization and Solubility Measurement:
-
Confirm complex formation using DSC and PXRD. The disappearance of the drug's melting endotherm in the DSC thermogram is a strong indicator of complexation.
-
Measure the aqueous solubility of the complex and compare it to the free drug.
-
Part 4: Lipid-Based Formulations
Q4: When are lipid-based formulations a good choice, and what are the different types?
A4: Lipid-based formulations are particularly well-suited for lipophilic (fat-soluble) drugs that have poor aqueous solubility[22][23]. These formulations can maintain the drug in a solubilized state in the gastrointestinal tract, thereby enhancing its absorption and bioavailability[3]. There are several types of lipid-based formulations, ranging from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS)[24][25]. SEDDS and SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium[13][26]. The solubility of a drug can be significantly increased in these systems, often leading to substantial improvements in bioavailability[25].
Troubleshooting Guide: Lipid-Based Formulations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug precipitates during storage or upon dispersion | - Poor drug solubility in the selected excipients. - The formulation is not stable. - Supersaturation upon dispersion in aqueous media. | - Perform a thorough excipient screening: Systematically test the drug's solubility in a wide range of oils, surfactants, and co-solvents. - Construct a ternary phase diagram: This will help identify the optimal ratios of oil, surfactant, and co-solvent for a stable emulsion. - Include precipitation inhibitors if necessary. |
| Poor in vivo performance | - The emulsion droplet size is too large. - The drug is not efficiently released from the lipid droplets. - The formulation is susceptible to digestion by lipases. | - Optimize the formulation to achieve a smaller droplet size (for SMEDDS). - Evaluate the formulation's performance in in vitro lipolysis models. |
| Chemical instability of the drug | - The drug may be susceptible to degradation in the lipid excipients. | - Assess the chemical stability of the drug in the selected excipients under accelerated conditions (e.g., elevated temperature). |
Experimental Protocol: Screening and Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening:
-
Determine the solubility of this compound in a variety of oils (e.g., medium-chain triglycerides, olive oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol, PEG 400).
-
Select the excipients that show the highest solubilizing capacity for the drug.
-
-
Construction of a Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-solvent.
-
Visually assess the self-emulsification properties of each formulation by adding a small amount to water with gentle stirring. Note the formation of a clear or bluish-white emulsion.
-
Map the regions of good self-emulsification on a ternary phase diagram.
-
-
Preparation of the Drug-Loaded SEDDS:
-
Select a formulation from the optimal region of the phase diagram.
-
Dissolve the drug in the oil phase, followed by the addition of the surfactant and co-solvent.
-
Mix thoroughly until a clear, isotropic mixture is obtained.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform dissolution testing in a suitable medium (e.g., simulated gastric fluid) to assess the rate and extent of drug release.
-
Quantitative Comparison of Solubility Enhancement Techniques
The following table provides a general comparison of the potential solubility enhancement that can be achieved with each technique, based on data from various studies on poorly soluble drugs. The actual improvement for this compound will depend on the specific experimental conditions.
| Technique | Typical Fold Increase in Solubility | Key Advantages | Key Considerations |
| Salt Formation | 10 to >100-fold[7] | - Well-established and regulatory-accepted. - Can significantly improve dissolution rate. | - Requires an ionizable functional group. - Potential for disproportionation and hygroscopicity[4]. |
| Co-solvency | 10 to >500-fold[12][27] | - Simple to formulate. - Can achieve very high drug concentrations. | - Risk of precipitation upon dilution[13]. - Potential for toxicity of the co-solvent[13]. |
| Cyclodextrin Complexation | 2 to 50-fold[15] | - Can improve both solubility and stability. - Masks taste and odor. | - Requires a good fit between the drug and the cyclodextrin cavity. - Can be a more complex formulation process. |
| Lipid-Based Formulations (SEDDS/SMEDDS) | 10 to >100-fold (effective solubility)[25][28] | - Enhances both solubility and permeability. - Can reduce food effects on drug absorption. | - More complex formulation development. - Potential for drug precipitation during storage or in vivo[22]. |
Workflow for Troubleshooting Poor Solubility Enhancement
If your initial attempts at solubility enhancement are unsuccessful, the following troubleshooting workflow can guide your next steps.
Caption: A systematic workflow for troubleshooting unsuccessful solubility enhancement experiments.
References
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
Popa, L., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(6), 707. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, October 2). Overcoming Bioavailability 'Roadblocks' with LBDDS. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
-
American Chemical Society. (n.d.). LIPID-BASED DRUG DELIVERY SYSTEMS. Retrieved from [Link]
-
YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Retrieved from [Link]
-
ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry. Retrieved from [Link]
-
IIP Series. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 1, Chapter 10). Retrieved from [Link]
-
Contract Pharma. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025, August 11). Retrieved from [Link]
-
Cyclodextrins: Concept to applications, regulatory issues and challenges. (n.d.). Retrieved from [Link]
-
Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. (2025, October 9). Retrieved from [Link]
-
PMC. (n.d.). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Retrieved from [Link]
-
MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved from [Link]
-
American Pharmaceutical Review. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. Retrieved from [Link]
-
MDPI. (2018, May 26). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Review on Self Emulsifying Drug Delivery System: Novel Approach for Solubility Enhancement. (2008, November 15). Retrieved from [Link]
-
ACS Publications. (2025, December 8). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
Dove Medical Press. (2016, January 5). Self-emulsifying drug delivery systems as a tool to improve solubility. Retrieved from [Link]
-
Semantic Scholar. (2023, January 15). Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS) For Oral Administration. Retrieved from [Link]
-
IJRPC. (n.d.). FORMULATION TECHNIQUES OF LIPID BASED NANOPARTICLES: SLN/NLCS, ITS EVALUATION AND APPLICATIONS. Retrieved from [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Retrieved from [Link]
-
MDPI. (2025, March 12). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]
-
Reddit. (2021, May 3). This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ? Retrieved from [Link]
-
ACS Publications. (2007, May 1). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Preparation and Evaluation of Lipid-Based Liquid Crystalline Formulation of Fenofibrate. (2018, September 21). Retrieved from [Link]
-
Prime Scholars. (n.d.). Lipid Nanoparticles Formulations from Bench Scale To Industrial Scale. Retrieved from [Link]
-
UCL Discovery. (n.d.). Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]
-
PubMed. (2013, July 15). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Retrieved from [Link]
Sources
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Troubleshooting low yield in N-alkylation of glycinamide
Executive Summary
Direct N-alkylation of glycinamide (
This guide moves beyond generic advice, offering a root-cause analysis and three distinct protocols ranging from "quick optimization" to "high-fidelity synthesis."
Module 1: Diagnostic Matrix (Why is my yield low?)
Before altering your protocol, identify which of the three "Death Valleys" your reaction has entered.
| Symptom | Diagnosis | Root Cause | Immediate Action |
| TLC shows multiple spots ( | Over-Alkylation | The product (secondary amine) is more nucleophilic than the starting material (primary amine). | Switch to Protocol B (Reductive Amination) or increase Glycinamide to 5–10 equiv. |
| Starting material remains; Alkyl halide consumed | Competitivity | Alkyl halide reacted with the solvent, the base, or hydrolyzed; or O-alkylation occurred. | Switch solvent to MeCN or DMF; Use non-nucleophilic base ( |
| Reaction looks clean, but mass recovery is <10% | Isolation Failure | Glycinamide derivatives are highly polar/amphoteric and remain in the aqueous phase during extraction. | Abandon aqueous workup. Use Resin Capture or Salting-Out (See Module 4). |
| Precipitate forms immediately; Reaction stalls | Solubility Mismatch | Glycinamide (polar) and Alkyl Halide (non-polar) are in different phases. | Add TBAI (Tetrabutylammonium iodide) as a Phase Transfer Catalyst. |
Module 2: The "Over-Alkylation" Trap (Mechanism & Logic)
The most common reason for low yield is the kinetic trap of poly-alkylation. As soon as the mono-alkylated product forms, it becomes the most reactive species in the flask because the alkyl group donates electron density to the nitrogen, increasing its nucleophilicity relative to the starting glycinamide.
Visualizing the Kinetic Competition
Figure 1: The kinetic trap of direct alkylation. The secondary amine product reacts faster (
Module 3: Validated Protocols
Do not blindly increase temperature. Choose the protocol based on your substrate availability.
Protocol A: Direct Alkylation (The Optimization Route)
Best when: Glycinamide is cheap/abundant, and you want a quick answer.
The Fix: Force the kinetics to favor the primary amine by overwhelming the system with starting material (Le Chatelier's principle).
-
Stoichiometry: Use 5.0 to 10.0 equivalents of Glycinamide (free base) relative to the Alkyl Halide.
-
Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile).
-
Base:
(Cesium Carbonate) – 1.5 equiv relative to halide. Note: Cesium is preferred over Potassium due to the "Cesium Effect" (higher solubility/reactivity). -
Additive: TBAI (10 mol%) if the alkyl halide is a chloride or sterically hindered.
-
Procedure:
-
Dissolve Glycinamide (10 eq) and Base in DMF.
-
Add Alkyl Halide (1 eq) dropwise over 2 hours at
to RT. Slow addition keeps the concentration of electrophile low, statistically favoring reaction with the abundant starting material.
-
Protocol B: Reductive Amination (The Industry Standard)
Best when: You need high yield (80%+) and mono-selectivity is critical.
This bypasses the
-
Reagents: Glycinamide HCl (1.0 eq), Aldehyde (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq).
-
Solvent: DCE (Dichloroethane) or THF.
-
Buffer: Acetic Acid (1.0 eq) is often required to catalyze imine formation.
-
Procedure:
-
Mix Glycinamide and Aldehyde in solvent for 30–60 mins (Imine formation).
-
Add STAB in one portion.
-
Stir at RT overnight.
-
Why STAB? Unlike
, STAB is mild and will reduce the imine but not the aldehyde, preventing side reactions [1].
-
Protocol C: Fukuyama Synthesis (The "Nuclear Option")
Best when: The alkyl halide is precious, or the reductive amination fails.
This method uses a "Nosyl" protecting group to acidify the amine, allowing perfect mono-alkylation [2].
-
Step 1: Protect Glycinamide with 2-nitrobenzenesulfonyl chloride (NsCl).
-
Step 2: Alkylate the Ns-Glycinamide using
and Alkyl Halide. Note: Over-alkylation is impossible here because the product has no protons left on the nitrogen. -
Step 3: Deprotect using Thiophenol (
) and base.
Module 4: Isolation & Workup (The "Invisible Product" Problem)
Glycinamide derivatives are often amphoteric zwitterions. If you pour your reaction into water and extract with Ethyl Acetate, your product will stay in the water .
Troubleshooting the Workup:
| Method | Protocol |
| n-Butanol Extraction | Unlike EtOAc, n-Butanol is polar enough to pull glycinamide derivatives from water. Wash the n-BuOH layer with brine to remove DMF. |
| SCX Resin (Catch & Release) | 1. Load crude reaction (dissolved in MeOH) onto a Strong Cation Exchange (SCX) cartridge.2. Wash with MeOH (removes non-basic impurities/solvents).3. Elute product with |
| Salting Out | Saturate the aqueous layer with NaCl or |
Module 5: Decision Logic Diagram
Use this workflow to select the correct experimental path.
Figure 2: Decision tree for selecting the optimal synthesis strategy.
FAQ: Common User Queries
Q: Can I use NaH (Sodium Hydride) to speed up the reaction?
A: Avoid this. The
Q: My product is water-soluble. How do I remove the DMF? A: Do not use aqueous extraction. Instead, dilute the reaction mixture with Diethyl Ether (if the product precipitates) or use the SCX Resin method described in Module 4. Alternatively, evaporate the DMF using a high-vacuum Genevac or lyophilizer.
Q: I am seeing a cyclic byproduct. What is it?
A: If you are heating the reaction, you may be forming a Diketopiperazine (DKP) via dimerization of two glycinamide units. This is thermodynamically favored at high temperatures (
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Kan, T., & Fukuyama, T. (2004).[2] "Ns strategies: a highly versatile synthetic method for amines."[3] Chemical Communications, (4), 353-359.
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
Sources
Preventing hydrolysis of acetamide derivatives in aqueous solution
Topic: Preventing Hydrolysis of Acetamide Derivatives in Aqueous Solution
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the Stability Optimization Hub
User Context: You are likely observing the degradation of an acetamide-based pharmacophore (e.g., Paracetamol analogs, Lidocaine derivatives, or novel linker systems) into its corresponding amine and carboxylic acid. This degradation compromises potency and introduces impurities.
The Core Problem: Acetamides are generally stable, but their hydrolysis is catalyzed by specific ions (
This guide provides the diagnostic workflows and stabilization protocols required to arrest this mechanism.
Module 1: Diagnostic Protocols (Root Cause Analysis)
Before adding stabilizers, you must characterize the kinetics. Do not guess; measure.
Protocol A: Constructing the pH-Rate Profile
Objective: Determine the pH of maximum stability (
The Science: Acetamide hydrolysis follows pseudo-first-order kinetics (
Experimental Workflow:
-
Preparation: Prepare 10 mM stock solutions of your derivative.
-
Buffer Selection: Prepare a "Universal Buffer" (e.g., Britton-Robinson) to cover pH 2.0 to 12.0 without changing buffer species, OR use overlapping buffers (see Table 1).
-
Incubation: Incubate samples at an elevated temperature (e.g., 60°C or 80°C) to accelerate degradation (Arrhenius principle).
-
Sampling: Analyze by HPLC-UV or LC-MS at
hours. -
Plotting: Plot
vs. pH.
Interpretation:
-
V-Shape: You will likely see a V-shaped curve. The bottom of the "V" is your
. -
Sigmoidal: Indicates ionization of a neighboring group (e.g., a phenol or amine on the R-group) affecting reactivity.
Protocol B: The Buffer Catalysis Check (General Acid/Base Catalysis)
Objective: Confirm if your buffer itself is destroying your molecule.
The Issue: Many researchers optimize pH but ignore that phosphate, citrate, and acetate ions can act as nucleophiles or proton shuttles, catalyzing hydrolysis independent of pH.
The Test (The "Buffer Step" Method):
-
Select your target pH (e.g., pH 7.4).
-
Prepare three solutions at this exact same pH but different buffer concentrations (e.g., 10 mM, 50 mM, 100 mM phosphate).
-
Measure
. -
Result: If
increases linearly with buffer concentration, you have General Base Catalysis .-
Action: Switch to a non-nucleophilic buffer (e.g., HEPES, MOPS, TRIS) or minimize buffer concentration.
-
Module 2: Stabilization Strategies (The Fix)
If pH optimization is insufficient or physiological constraints (pH 7.4) are mandatory, deploy these strategies.
Strategy 1: Dielectric Constant ( ) Modulation
Mechanism: The transition state for amide hydrolysis involves charge separation (formation of a tetrahedral intermediate). Water (high
Strategy 2: Steric Shielding via Cyclodextrins
Mechanism: Hydrophobic acetamide derivatives can be encapsulated into the cavity of cyclodextrins (CDs). This sterically blocks water/hydroxide attack on the carbonyl carbon.
Recommendation: Use HP-
Data Summary: Stabilization Impact
| Strategy | Mechanism | Expected Stability Gain | Constraint |
| pH Optimization | Minimize | 10x - 100x | Limited by solubility/physiology |
| Co-solvents (40% v/v) | Lower dielectric constant | 2x - 5x | Toxicity/Solubility limits |
| HP- | Steric hindrance | 2x - 20x | Requires hydrophobic moiety |
| Buffer Swap | Remove general base catalysis | 1.5x - 5x | Buffer biocompatibility |
Module 3: Visual Troubleshooting Guides
Diagram 1: The Stability Decision Tree
Caption: Step-by-step logic flow for diagnosing and fixing acetamide instability.
Diagram 2: Molecular Stabilization Mechanisms
Caption: Visualizing how co-solvents and cyclodextrins prevent nucleophilic attack.
Frequently Asked Questions (FAQ)
Q1: My acetamide is degrading at pH 7.4. I cannot change the pH because it's an IV formulation. What do I do?
-
Answer: You are dealing with "Specific Base Catalysis" or "General Base Catalysis."
-
Check the Buffer: If you are using Phosphate Buffer Saline (PBS), phosphate ions can catalyze the reaction. Switch to Citrate (if appropriate) or organic buffers like TRIS or HEPES (if clinically acceptable) to see if the rate drops.
-
Add a Co-solvent: Adding 10-20% Propylene Glycol or PEG-300 can reduce water activity and the dielectric constant, slowing the reaction without altering pH.
-
Complexation: Formulate with HP-
-CD (Hydroxypropyl-beta-cyclodextrin). The molar ratio usually starts at 1:1.
-
Q2: I see a new peak in HPLC, but the mass doesn't match the simple amine hydrolysis product.
-
Answer: You might be observing intramolecular catalysis . If your molecule has a neighboring nucleophile (like a hydroxyl group or another amine) 3 or 4 carbons away, it can attack the carbonyl to form a cyclic intermediate (lactonization/lactamization), expelling the amine. This is much faster than water hydrolysis.
-
Fix: This is a structural design flaw. You may need to alkylate the neighboring nucleophile to disable it.
-
Q3: How do I predict the shelf-life at 25°C if I only have data at 60°C?
-
Answer: Use the Arrhenius Equation .
-
Measure rate constants (
) at 3 temperatures (e.g., 50°C, 60°C, 70°C). -
Plot
vs (Kelvin). -
The slope is
.[2] Extrapolate the line to (25°C) to find . -
Shelf life (
) .
-
Warning: Ensure the pH of your buffer doesn't shift significantly with temperature (TRIS is notorious for this; Phosphate is better).
-
References
-
IUPAC. (n.d.). Hydrolysis of Amides.[3][4][5][6][7] IUPAC Gold Book. [Link]
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals.[8] International Journal of Pharmaceutics. [Link]
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lnct.ac.in [lnct.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Predicted Mass Spectrometry Fragmentation of N-(3-phenoxybenzyl)glycinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide presents a detailed theoretical analysis of the anticipated mass spectrometry fragmentation pattern for N-(3-phenoxybenzyl)glycinamide. In the absence of publicly available experimental data for this specific molecule, this document serves as a predictive comparison of potential fragmentation pathways under typical mass spectrometry conditions, such as Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID). The principles detailed are based on established fragmentation mechanisms of amides, ethers, and aromatic systems, providing a solid foundation for researchers encountering this or structurally analogous molecules. This guide will delve into the chemical rationale behind the predicted fragmentation, outline the most probable fragmentation pathways, and offer a comparative analysis of the stability and likelihood of the resultant fragment ions.
Introduction to N-(3-phenoxybenzyl)glycinamide and its Mass Spectrometric Analysis
N-(3-phenoxybenzyl)glycinamide is a molecule of interest within medicinal chemistry and drug discovery, notable for its structural components that are found in numerous biologically active compounds. Its core structure comprises a phenoxybenzyl group connected to a glycinamide moiety. A thorough understanding of this molecule's fragmentation pattern is essential for its clear identification and characterization in complex samples, such as in metabolite identification studies or during reaction monitoring.
Mass spectrometry is a highly effective analytical technique for ascertaining the molecular weight and structure of compounds.[1] In tandem mass spectrometry (MS/MS), a specific ion, typically the protonated molecule ([M+H]+), is isolated and fragmented. The resulting fragment ions are then analyzed to deduce the structure of the original molecule. The fragmentation process is not arbitrary; it is dictated by the relative strengths of the molecule's chemical bonds and the stability of the resulting charged and neutral fragments.
Predicted Key Fragmentation Pathways
The structure of N-(3-phenoxybenzyl)glycinamide presents several potential fragmentation sites. The most probable fragmentation pathways are initiated by the cleavage of the most labile bonds, which are typically the amide and ether linkages, as well as the benzylic C-N bond. The subsequent sections will compare and contrast these primary fragmentation routes.
The protonated molecule ([M+H]+) of N-(3-phenoxybenzyl)glycinamide has a monoisotopic mass of 257.1285 Da. Protonation is anticipated to occur at the primary amine or the amide nitrogen, which will influence the subsequent fragmentation.
Pathway A: Cleavage of the Amide Bond
Amide bonds are frequent points of fragmentation in mass spectrometry.[2] For N-(3-phenoxybenzyl)glycinamide, the cleavage of the amide bond can occur in two principal ways, leading to the formation of either a b-type or a y-type ion, a naming convention adapted from peptide fragmentation analysis.[3]
-
Formation of the b-type ion (m/z 213.10): This pathway entails the cleavage on the C-terminal side of the amide bond, resulting in the formation of the N-(3-phenoxybenzyl)aminoacetyl ion. This is a characteristic fragmentation pathway for amides.
-
Formation of the y-type ion (m/z 44.05): Cleavage on the N-terminal side of the amide bond would lead to the formation of the glycinamide ion.
Comparison: The relative abundance of these ions is dependent on their stability. The b-type ion at m/z 213.10 is a comparatively large and stable fragment, and its formation is generally a favored pathway for N-substituted amides.
Pathway B: Cleavage of the Benzylic C-N Bond
The bond between the benzylic carbon and the nitrogen of the glycinamide moiety represents another probable site of fragmentation.
-
Formation of the 3-phenoxybenzyl cation (m/z 183.08): Cleavage of the C-N bond would result in the formation of a stable 3-phenoxybenzyl cation. This tropylium-like ion benefits from resonance stabilization and is often a prominent peak in the mass spectra of benzyl-containing compounds.
-
Formation of the glycinamide radical cation (m/z 74.05): This would be the corresponding radical cation, which is less likely to be the species that retains the charge.
Comparison: The formation of the 3-phenoxybenzyl cation (m/z 183.08) is a highly probable fragmentation pathway due to the significant stability of the resulting carbocation. This ion is anticipated to be one of the most abundant in the MS/MS spectrum.
Pathway C: Cleavage of the Ether Bond
The ether linkage within the phenoxybenzyl group is another potential site for fragmentation.
-
Formation of the benzyl cation (m/z 91.05): Cleavage of the C-O ether bond could lead to the formation of a benzyl cation, accompanied by the loss of a phenoxy radical.
-
Formation of the phenoxy cation (m/z 93.03): Alternatively, the charge could be retained on the phenoxy group.
Comparison: Although possible, the cleavage of the aromatic ether bond generally requires more energy than the cleavage of amide or benzylic bonds. Consequently, fragments resulting from this pathway are expected to be of lower intensity when compared to those from pathways A and B.
Visualizing the Fragmentation
The following diagrams, created using the DOT language, provide a visual representation of the predicted fragmentation pathways.
Caption: Predicted fragmentation pathways of protonated N-(3-phenoxybenzyl)glycinamide.
Summary of Predicted Fragment Ions
The following table provides a summary of the most probable fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway.
| m/z (predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (Predicted) |
| 257.13 | [M+H]+ | - | High |
| 213.10 | [M+H - H₂NCO]⁺ | A: Amide Bond Cleavage (b-type) | Medium |
| 183.08 | [C₁₃H₁₁O]⁺ | B: Benzylic C-N Cleavage | High |
| 91.05 | [C₇H₇]⁺ | C: Ether Bond Cleavage | Low to Medium |
| 44.05 | [C₂H₆N₂O]⁺ | A: Amide Bond Cleavage (y-type) | Low |
Experimental Protocols
To experimentally validate the predicted fragmentation patterns, the following protocol is recommended:
5.1. Sample Preparation
-
Dissolve N-(3-phenoxybenzyl)glycinamide in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
-
Incorporate a small amount of formic acid (0.1% v/v) to facilitate protonation.
5.2. Mass Spectrometry Analysis
-
Instrumentation: A hybrid triple quadrupole or ion trap mass spectrometer furnished with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MS1 Scan: Perform a full scan mass spectrum to identify the protonated molecule ([M+H]+) at m/z 257.13.
-
MS/MS (Tandem MS) Analysis:
-
Select the [M+H]+ ion (m/z 257.13) as the precursor ion.
-
Employ collision-induced dissociation (CID) with a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
5.3. Data Analysis
-
Examine the product ion spectra to identify the major fragment ions.
-
Compare the experimentally observed m/z values with the predicted values in the table above.
-
The relative intensities of the fragment ions at different collision energies will offer insights into the stability of the ions and the energetics of the fragmentation pathways.
Conclusion
This guide offers a theoretically sound prediction of the mass spectrometry fragmentation pattern of N-(3-phenoxybenzyl)glycinamide. The most probable fragmentation pathways are anticipated to be the cleavage of the benzylic C-N bond to form the highly stable 3-phenoxybenzyl cation (m/z 183.08) and the cleavage of the amide bond to yield a b-type ion (m/z 213.10). Although direct experimental data is not currently available, this predictive guide provides a valuable starting point for researchers working with this compound, empowering them to design experiments and interpret mass spectral data with greater confidence. The suggested experimental protocol outlines a clear methodology for the empirical validation of these predictions.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Matrix Science. (n.d.). Peptide Fragmentation. Retrieved from [Link]
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(15), 12265-12294.
- Lee, J. Y., et al. (2021). Characterization of the N-glycosylation of Recombinant IL-4 and IL-13 Proteins Using LC-MS/MS Analysis and the Integrated GlycoProteome Analyzer (I-GPA) Platform. Mass Spectrometry Letters, 12(3), 66–75.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 300098, N-benzyl phenyl glycine amide. Retrieved from [Link].
-
Wikipedia contributors. (2023, December 2). Glycinamide. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2024, from [Link]
Sources
A Senior Application Scientist's Guide to Evaluating Metabolic Stability in Liver Microsomes
Introduction: The Gatekeeper of Drug Viability
In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount.[1][2] The liver, our primary metabolic clearinghouse, relentlessly processes xenobiotics, and a compound's susceptibility to this enzymatic machinery dictates its bioavailability, half-life, and potential for drug-drug interactions.[3][4][5] Among the arsenal of in vitro tools, the liver microsomal stability assay stands as a cornerstone for early-stage assessment.[2][3][6] This guide provides a comprehensive comparison of methodologies, a deep dive into the causality behind experimental choices, and robust, field-proven protocols to ensure the generation of reliable and predictive data.
Liver microsomes are subcellular fractions of the endoplasmic reticulum, enriched with a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][7][8] These assays measure the rate at which a test compound is metabolized by these enzymes, providing a crucial metric known as intrinsic clearance (CLint).[6][7] This value allows for the rank-ordering of compounds based on their metabolic lability and serves as a foundational parameter for predicting in vivo hepatic clearance.[5][9][10] Early identification of metabolically unstable compounds enables medicinal chemists to refine chemical structures, enhancing their drug-like properties and mitigating the risk of late-stage failures.[3][4]
Choosing Your In Vitro System: Microsomes vs. Alternatives
While liver microsomes are a workhorse in drug metabolism studies, it's crucial to understand their place within the broader landscape of in vitro models. Each system offers a unique window into a compound's metabolic profile, and the choice is dictated by the specific questions being asked.
| In Vitro System | Primary Enzymes Present | Key Advantages | Key Limitations |
| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs)[2][6][7][11] | High-throughput, cost-effective, excellent for initial screening of Phase I metabolism.[7][12] | Lacks cytosolic enzymes and complete Phase II conjugation pathways; does not account for cellular transport.[12] |
| Liver S9 Fraction | Phase I and cytosolic Phase II enzymes (e.g., SULTs, GSTs)[2] | Broader metabolic coverage than microsomes, including some Phase II pathways.[2] | Still lacks intact cellular machinery and transporters. |
| Hepatocytes (Suspension or Plated) | Complete complement of Phase I and Phase II enzymes, cofactors, and transporters.[5][9][13] | Most physiologically relevant in vitro system, providing a comprehensive view of hepatic metabolism.[5][12][14] | More expensive, lower throughput, and can have higher inter-donor variability.[12][13] |
For early-stage drug discovery, where rapid screening of large numbers of compounds is essential, the microsomal stability assay offers an optimal balance of throughput, cost, and predictive power for Phase I metabolism.[12]
The Engine of Metabolism: The Role of NADPH
The metabolic activity of CYP enzymes is critically dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[15] This molecule provides the reducing equivalents necessary for the catalytic cycle of these monooxygenases. Therefore, ensuring a sustained and non-limiting supply of NADPH throughout the incubation is a cornerstone of a self-validating protocol.
There are two primary approaches to providing NADPH in a microsomal stability assay:
-
Direct Addition of NADPH: While seemingly straightforward, this method has a significant drawback. NADPH is relatively unstable in aqueous solutions and can be rapidly consumed, potentially becoming a rate-limiting factor in the assay. This can lead to an underestimation of a compound's true metabolic clearance.
-
NADPH-Regenerating System (NRS): This is the preferred and more robust method.[16][17] An NRS continuously generates NADPH in situ, ensuring a stable and saturating concentration throughout the incubation period.[15][17] A common and effective NRS consists of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH), which catalyzes the reduction of NADP+ to NADPH.[15]
The use of an NRS is a critical element of a trustworthy protocol, as it mitigates the risk of cofactor depletion and ensures that the observed metabolic rate is a true reflection of the enzyme's capacity.[15]
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a robust and reproducible method for evaluating metabolic stability in human liver microsomes.
Materials and Reagents
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial vendor)[18]
-
NADPH-Regenerating System (e.g., containing G6P and G6PDH)[15]
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[18]
-
Internal Standard (IS) for LC-MS/MS analysis
-
Acetonitrile (ACN) for reaction termination[18]
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS System[19]
Experimental Procedure
Caption: Key components of a self-validating microsomal stability assay.
-
Positive Controls: Including compounds with known high and low metabolic turnover (e.g., dextromethorphan and midazolam) is essential to verify that the microsomal enzymes are active and the assay is performing as expected. [18]* Negative Control (Minus-NADPH): Running a parallel incubation without the NADPH-regenerating system is a critical control. [7]Significant disappearance of the compound in the absence of NADPH may indicate chemical instability or metabolism by non-NADPH-dependent enzymes.
-
Time-Zero (0-min) Sample: This sample, taken immediately after the addition of the microsome/cofactor mix, represents the initial concentration of the compound and is used to normalize all other time points. It also helps to assess any non-enzymatic binding to the plasticware or microsomes.
-
Microsomal Protein Concentration: The concentration of microsomal protein should be optimized to ensure that the depletion of the test compound is not too rapid or too slow, allowing for an accurate determination of the half-life. [11]A typical concentration is 0.5 mg/mL. [7][18]* Test Compound Concentration: The concentration of the test compound should ideally be below its Michaelis-Menten constant (Km) to ensure that the reaction follows first-order kinetics. [18]A concentration of 1 µM is commonly used for screening purposes. [7][18]
Conclusion: A Foundational Pillar of Drug Discovery
The evaluation of metabolic stability in liver microsomes is an indispensable component of modern drug discovery. [2][3]By providing a rapid and reliable assessment of a compound's susceptibility to Phase I metabolism, this assay empowers medicinal chemists to make data-driven decisions, optimize lead compounds, and ultimately increase the probability of clinical success. [19]Adherence to the principles of scientific integrity, including the use of appropriate controls and a deep understanding of the experimental variables, is paramount to generating high-quality, predictive data. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to master this critical in vitro technique.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Cyprotex. (n.d.). Microsomal Stability.
- Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Mondal, S. K., Mazumder, U. K., Mondal, N. B., & Banerjee, S. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Journal of Biological Sciences, 8, 1110-1114.
- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
- BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System.
- Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2003). Development and application of high throughput microsomal stability assay for profiling drug discovery candidates. International journal of pharmaceutics, 257(1-2), 17-30.
- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
- BioIVT. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism.
- Rettie, A. E., & Haining, R. L. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Drug metabolism and disposition, 37(9), 1848-1855.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
-
ChemHelpASAP. (2021, January 5). Metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. Retrieved from [Link]
- ResearchGate. (2025, August 4). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Patsnap Synapse. (2025, May 29). What is microsomal stability and why is it important?.
- Spectroscopy. (2020, November 16). Measurement of Metabolic Stability Using SIM and Identification of Metabolites by Data-Dependent full-Scan MS-MS and CNL Scanning.
- Frontage Laboratories. (n.d.). Metabolic Stability.
- Obach, R. S. (2009). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Current topics in medicinal chemistry, 9(10), 875-888.
- Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
